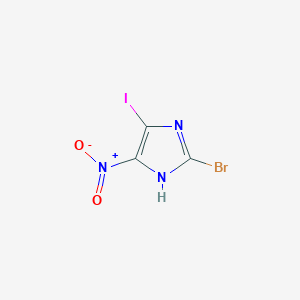

2-Bromo-5-iodo-4-nitro-1H-imidazole

Beschreibung

Significance of Imidazole (B134444) Scaffolds in Medicinal Chemistry and Materials Science

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine, histamine, and nucleic acids. mdpi.comdndi.org This prevalence in nature underscores the imidazole scaffold's significance as a "privileged structure" in medicinal chemistry. researchgate.net Its unique properties, such as the ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions, make it an exceptional platform for designing therapeutic agents. researchgate.netresearchgate.net Consequently, imidazole derivatives have been successfully developed for a wide array of medicinal applications, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antifungal agents. dndi.orgresearchgate.netsigmaaldrich.com

In the realm of materials science, the imidazole functionality is also of great interest. Its ability to form hydrogen bonds and engage in electrostatic interactions (particularly in its imidazolium (B1220033) salt form) makes it a valuable component in the design of functional polymers, ionic liquids, and corrosion inhibitors. google.comnih.gov Imidazole-based materials have been explored for applications such as catalysts, drug delivery systems, and the creation of specialized polymers for biological applications. google.commdpi.com

Overview of Nitroimidazole Derivatives in Pharmaceutical Development

The introduction of a nitro group to the imidazole ring leads to the class of compounds known as nitroimidazoles, which have a long and successful history in pharmaceutical development. nih.gov The first nitroimidazole, azomycin (B20884) (2-nitroimidazole), was discovered in the 1950s as a natural product with antibacterial activity. nih.gov This discovery spurred the synthesis of numerous analogues, leading to the development of life-saving drugs. nih.gov

Nitroimidazole antibiotics, such as metronidazole (B1676534) and tinidazole, are crucial for treating infections caused by anaerobic bacteria and protozoan parasites. mdpi.comunimib.it The mechanism of action for these drugs typically involves the reductive activation of the nitro group under the hypoxic (low oxygen) conditions characteristic of anaerobic organisms. nih.gov This reduction generates reactive intermediates that are toxic to the cell, leading to its death. mdpi.com More recently, new-generation nitroimidazoles like delamanid (B1670213) and pretomanid (B1679085) have been developed as vital treatments for multidrug-resistant tuberculosis, highlighting the enduring importance of this scaffold in addressing global health challenges. nih.govbldpharm.com

Rationale for Investigating 2-Bromo-5-iodo-4-nitro-1H-imidazole

The investigation into specifically substituted imidazoles like this compound is driven by the need for versatile chemical building blocks in the synthesis of complex pharmaceutical agents. The strategic placement of multiple, distinct halogen atoms (bromo and iodo) on the nitroimidazole core offers a platform for highly selective chemical modifications.

The rationale for its investigation is primarily centered on its role as a synthetic intermediate. In multi-step syntheses of advanced nitroimidazole drugs, different halogen atoms can serve as leaving groups that react under different conditions. This differential reactivity is a key principle in synthetic organic chemistry, allowing for the sequential introduction of various functional groups onto the imidazole ring. For instance, a dihalogenated compound can be selectively dehalogenated at one position to create a monohalogenated intermediate, which is then further modified. The presence of both a bromine and a larger iodine atom in this compound suggests the potential for enhanced or differential reactivity compared to di-bromo or di-chloro analogues, making it a valuable tool for synthetic chemists exploring new derivatives.

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound. The objective is to provide a scientifically accurate and detailed overview based on its identity as a chemical entity and its role in chemical research. The scope is strictly limited to its introduction within the context of halogenated nitroimidazoles, the foundational importance of its core chemical structures (imidazole and nitroimidazole), and the specific reasons for its investigation as a synthetic precursor. This outline will not extend to biological activities, safety profiles, or clinical applications of any final drug products that may be synthesized from it. The primary goal is to detail its chemical significance as a specialized building block in pharmaceutical chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 862895-48-5 nih.gov |

| Molecular Formula | C₃HBrIN₃O₂ nih.gov |

| Molecular Weight | 317.86 g/mol nih.gov |

| IUPAC Name | 2-bromo-4-iodo-5-nitro-1H-imidazole nih.gov |

| SMILES | C1(=C(N=C(N1)Br)I)N+[O-] nih.gov |

| InChI Key | INJLQGWGWJXFJX-UHFFFAOYSA-N nih.gov |

| Physical Form | Solid |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |

Table 2: Comparison of Related Nitroimidazole Building Blocks

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 4-Nitroimidazole (B12731) | 3034-38-6 | C₃H₃N₃O₂ | 113.07 | Parent nitroimidazole structure. nih.gov |

| 2-Bromo-4-nitro-1H-imidazole | 65902-59-2 | C₃H₂BrN₃O₂ | 191.97 | A key monohalogenated intermediate. researchgate.net |

| 2,5-Dibromo-4-nitro-1H-imidazole | 6154-30-9 | C₃HBr₂N₃O₂ | 270.87 | Dihalogenated precursor for selective debromination. |

| This compound | 862895-48-5 | C₃HBrIN₃O₂ | 317.86 | Dihalogenated with two different halogens for differential reactivity. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-iodo-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLQGWGWJXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459612 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862895-48-5 | |

| Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Iodo 4 Nitro 1h Imidazole

Advanced Synthetic Routes and Strategies

Advanced synthetic routes focus on efficiency, control over the placement of substituents (regioselectivity), and adaptability for larger-scale production.

The core of synthesizing 2-Bromo-5-iodo-4-nitro-1H-imidazole lies in the regioselective introduction of different halogen atoms. The process often begins with a di-halogenated intermediate, followed by a selective halogen exchange. A documented method starts with the dibromination of 4-nitroimidazole (B12731) to produce 2,5-dibromo-4-nitro-1H-imidazole. patsnap.com Subsequently, a halogen exchange reaction is performed. In this key step, one of the bromine atoms is selectively substituted by an iodine atom.

A specific example involves reacting 2,5-dibromo-4-nitroimidazole with an iodide salt, such as sodium iodide. patsnap.com This reaction demonstrates regioselectivity, as the iodine atom preferentially displaces one of the bromine atoms, leading to the formation of 2-bromo-5-iodo-4-nitroimidazole. patsnap.com The choice of solvent and temperature is critical in controlling this selective exchange.

The production of this compound is not a single-step reaction but a multi-step sequence that builds complexity from a simpler starting material. A common pathway begins with 4-nitro-1H-imidazole. patsnap.com

The synthesis can be summarized in the following key stages:

Dibromination: The starting material, 4-nitroimidazole, is first subjected to bromination to yield the intermediate, 2,5-dibromo-4-nitroimidazole. patsnap.com This reaction typically uses bromine in the presence of a base like sodium bicarbonate in an aqueous solution. patsnap.com

Iodination via Halogen Exchange: The dibrominated intermediate then undergoes a reaction with an iodide source, such as sodium iodide, in a suitable solvent mixture like water and Dimethylformamide (DMF). patsnap.com This step selectively replaces a bromine atom with an iodine atom to form the final product. patsnap.com

The following table outlines a typical reaction sequence based on documented procedures. patsnap.com

Table 1: Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 4-nitro-1H-imidazole | Bromine, Sodium Bicarbonate, Water | 2,5-Dibromo-4-nitro-1H-imidazole |

This interactive table summarizes the primary stages in the synthesis of the target compound.

While specific literature on "green" synthesis for this compound is sparse, principles of environmentally benign chemistry can be applied to its known synthetic routes. One of the key aspects of green chemistry is the use of safer solvents. The initial bromination step of 4-nitroimidazole can be conducted in water, which is an environmentally friendly solvent. patsnap.com

Further potential improvements, drawn from general advancements in nitroimidazole synthesis, could include the adoption of microwave-assisted synthesis. Microwave conditions have been shown to accelerate reactions and can sometimes be performed in greener solvents for the synthesis of other nitroimidazole derivatives. nih.gov The goal of such protocols is to reduce reaction times, minimize the use of hazardous organic solvents, and decrease energy consumption.

For a synthetic procedure to be industrially viable, it must be scalable, safe, and cost-effective. The documented synthesis of this compound has been designed with scalability in mind. patsnap.com Procedures are described using multi-liter reactors, indicating their suitability for large-scale production. patsnap.com For instance, the preparation of the 2,5-dibromo-4-nitroimidazole intermediate has been detailed in a 20-liter reaction kettle. patsnap.com The subsequent conversion to the final iodo-containing product is also described at a kilogram scale. patsnap.com The use of readily available reagents and straightforward reaction conditions, such as refluxing, contributes to the method's industrial applicability. patsnap.com The development of scalable syntheses for related nitroimidazole building blocks, such as 2-bromo-4-nitro-1H-imidazole, further underscores the feasibility of producing these complex heterocycles on a large scale. dndi.orgresearchgate.net

Precursor Compounds in the Synthesis of this compound

The successful synthesis of the target compound is critically dependent on the selection and preparation of appropriate precursor molecules.

The compound 2,5-Dibromo-4-nitro-1H-imidazole is a pivotal intermediate in the primary synthetic route to this compound. patsnap.com It is synthesized by the direct bromination of 4-nitroimidazole. patsnap.comchemicalbook.com

This dibromo-intermediate serves as the direct precursor for the final product through a halogen exchange reaction. This transformation highlights the differential reactivity of the halogen atoms on the imidazole (B134444) ring, allowing for selective substitution.

Table 2: Conversion of 2,5-Dibromo-4-nitro-1H-imidazole

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

This interactive table details the specific reaction for converting the key dibromo intermediate into the final product, as described in synthetic protocols. patsnap.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-nitro-1H-imidazole |

| 2,5-Dibromo-4-nitro-1H-imidazole |

| Bromine |

| Sodium Bicarbonate |

| Sodium Iodide |

| Dimethylformamide (DMF) |

Derivations from 4-Nitro-1H-imidazole

The most prevalent synthetic route commences with 4-nitro-1H-imidazole. This approach leverages the directing effects of the nitro group and the inherent reactivity of the imidazole ring. A key step in this pathway is the dibromination of the starting material.

The process typically involves treating 4-nitro-1H-imidazole with a brominating agent, such as elemental bromine (Br₂), in the presence of a base like sodium bicarbonate (NaHCO₃). This reaction yields 2,5-dibromo-4-nitro-1H-imidazole, a crucial di-halogenated intermediate. researchgate.net This intermediate serves as the direct precursor for a variety of halogenated nitroimidazole derivatives. An efficient, scalable two-step method involves this dibromination followed by further manipulation. researchgate.net

| Starting Material | Reagents | Intermediate Product | Reference |

| 4-Nitro-1H-imidazole | Bromine (Br₂), Sodium Bicarbonate (NaHCO₃) | 2,5-Dibromo-4-nitro-1H-imidazole | researchgate.net |

Exploration of Other Halogenated Imidazole Starting Materials

The synthesis of the target compound, this compound, logically proceeds from a di-halogenated precursor. The intermediate, 2,5-dibromo-4-nitro-1H-imidazole, synthesized from 4-nitro-1H-imidazole, is the primary halogenated starting material for this next stage.

From this dibromo-nitroimidazole, two principal strategies can be envisioned to arrive at the bromo-iodo product:

Selective Reductive Dehalogenation followed by Iodination: One bromine atom can be selectively removed to produce 2-bromo-4-nitro-1H-imidazole. researchgate.net This mono-bromo intermediate could then undergo iodination to introduce the iodine atom at the vacant 5-position.

Direct Halogen Exchange: A more direct route involves a metal-halogen exchange reaction (such as the Finkelstein reaction) on 2,5-dibromo-4-nitro-1H-imidazole. rsc.orgyoutube.com By treating the dibromo compound with an iodide salt (e.g., sodium iodide), one of the bromine atoms can be selectively exchanged for an iodine atom. The relative reactivity of the C-Br bonds at the C2 and C5 positions, influenced by the electronic environment, would determine the regioselectivity of this exchange.

Reaction Mechanism Elucidation in Synthesis

Understanding the mechanisms underpinning the synthesis of this compound is key to controlling the reaction and optimizing yields. The core reactions involve electrophilic aromatic substitution for halogen introduction and nucleophilic substitution or reductive processes for derivatization.

Mechanistic Pathways of Bromination and Iodination on the Imidazole Ring

The introduction of bromine and iodine onto the imidazole ring proceeds via an electrophilic aromatic substitution mechanism. youtube.com The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

Bromination: In the bromination of 4-nitroimidazole, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used with elemental bromine (Br₂). The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the π-electrons of the imidazole ring. youtube.com A resonance-stabilized intermediate, known as a sigma complex or arenium ion, is formed before a proton is eliminated to restore the aromaticity of the ring, resulting in the brominated product. youtube.com

Iodination: Iodination is mechanistically similar but requires an oxidizing agent (e.g., nitric acid) to be used with molecular iodine (I₂) to generate the electrophilic iodine species (I⁺), as I₂ itself is not electrophilic enough to react directly. youtube.com

Role of the Nitro Group in Directing Regioselectivity

The nitro group (NO₂) plays a powerful dual role in the synthesis. As a strongly electron-withdrawing group, it significantly influences the reactivity and regioselectivity of substitution reactions.

Deactivation in Electrophilic Substitution: The nitro group deactivates the imidazole ring towards electrophilic attack by withdrawing electron density, making reactions like halogenation more difficult compared to unsubstituted imidazole. youtube.com It deactivates all positions, but particularly the positions ortho and para to it (in this case, the C5 and a ring nitrogen).

Directing Effect: In electrophilic aromatic substitution, the nitro group is a meta-director. youtube.com However, the observed bromination of 4-nitroimidazole at the C2 and C5 positions suggests that the inherent reactivity of the imidazole ring, directed by the ring nitrogens, overrides the standard directing effect of the nitro group. The C2 and C5 positions are the most electron-rich and sterically accessible in the parent imidazole. The nitro group's deactivating effect is strong, but the electrophilic attack still occurs at the most reactive available sites.

Activation in Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), which is key for subsequent derivatization steps. researchgate.netnih.gov

Understanding Nucleophilic Substitution Reactions in Halogenated Nitroimidazoles

The presence of the nitro group makes the halogen atoms on the this compound scaffold susceptible to displacement by nucleophiles. researchgate.netrsc.org This is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

Research has shown that in di-halogenated nitroimidazoles, the reactivity of the halogens can be position-dependent. For instance, in 2,4-dihalogeno-1-methyl-5-nitroimidazole, hard nucleophiles (like methoxide) tend to react at the C2 position, while soft nucleophiles (like thiols) react at the C4 position. researchgate.net This demonstrates that the specific position of the halogen and the nature of the attacking nucleophile are critical factors in predicting the outcome of substitution reactions on these complex molecules. researchgate.net The bromine and iodine atoms in the title compound are excellent leaving groups, further facilitating these transformations. chemguide.co.uk

Reductive Dehalogenation Strategies in Derivatization

Selective removal of a halogen atom is a powerful tool for creating specific derivatives from poly-halogenated intermediates. An important transformation in the synthesis of related compounds is the selective reductive debromination of 2,5-dibromo-4-nitro-1H-imidazole to yield 2-bromo-4-nitro-1H-imidazole.

This reaction can be achieved using a combination of potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃) in acetic acid at elevated temperatures. An improved method describes this as an in situ reductive deiodination strategy, where sodium iodide is used to facilitate a selective debromination. researchgate.net This process highlights the synthetic utility of the dibromo compound as a precursor, allowing for controlled functionalization. The mechanism likely involves the iodide ion acting as a nucleophile to displace one bromine, followed by a reduction step. This selectivity is crucial for producing specific isomers needed for pharmaceutical applications.

| Reaction Type | Intermediate | Reagents | Product | Reference |

| Selective Reductive Debromination | 2,5-Dibromo-4-nitro-1H-imidazole | KI, Na₂SO₃, Acetic Acid | 2-Bromo-4-nitro-1H-imidazole | |

| In situ Reductive Deiodination | 2,5-Dibromo-4-nitro-1H-imidazole | Sodium Iodide, DMF | 2-Bromo-4-nitro-1H-imidazole | researchgate.net |

In-depth Spectroscopic and Analytical Characterization of this compound

The precise structural elucidation and confirmation of purity for the heterocyclic compound this compound necessitate advanced spectroscopic and analytical techniques. This section details the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for a comprehensive characterization of its molecular framework and functional groups.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of the title compound. It is also instrumental in deducing the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact mass. This accuracy is crucial for confirming the elemental formula, C₃HBrIN₃O₂. The high-resolution capability, often achieved with techniques like electrospray ionization (ESI), distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The exact mass is a fundamental physical constant of the molecule, calculated from the masses of its most abundant isotopes.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotopologue Formula | Calculated Mass (Da) | Relative Abundance (%) |

| C₃H¹²C₂⁷⁹Br¹²⁷I¹⁴N₃¹⁶O₂ | 344.8310 | 100.00 |

| C₃H¹²C₂⁸¹Br¹²⁷I¹⁴N₃¹⁶O₂ | 346.8290 | 97.28 |

| ¹³CC₂H¹²C₂⁷⁹Br¹²⁷I¹⁴N₃¹⁶O₂ | 345.8344 | 3.34 |

| C₃H¹²C₂⁷⁹Br¹²⁷I¹⁵N¹⁴N₂¹⁶O₂ | 345.8281 | 1.11 |

This table presents the calculated exact masses for the most abundant isotopologues of the compound. The distinct isotopic pattern, especially the ~1:1 ratio of the peaks separated by 2 Da due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a key signature in the mass spectrum.

The analysis of how a molecule breaks apart within the mass spectrometer provides a fingerprint that helps to confirm its structure. When "this compound" is subjected to ionization, particularly under high-energy conditions like exposure to X-rays, it undergoes characteristic fragmentation. diva-portal.org

Studies on the fragmentation of this molecule, referred to as BrINim, reveal that ionization at specific atomic sites (like the iodine 3d/4d or bromine 3d electron shells) destabilizes the molecule, leading to bond cleavage. diva-portal.org The initial ionization event can lead to a cascade of electron emissions (Auger decay), resulting in a highly charged parent molecule that rapidly fragments. diva-portal.org

Commonly observed fragments provide clues to the molecular structure. For instance, the loss of the nitro group is a typical pathway, leading to the formation of NO⁺ and O⁺ fragments. diva-portal.org The observation that iodine ions appear frequently when ionization energy is targeted at the iodine atom suggests that the carbon-iodine bond is a likely point of initial cleavage. diva-portal.org Conversely, fragments containing bromine and parts of the imidazole ring are more common when the bromine atom is targeted. diva-portal.org The detection of fragments such as C₂N⁺ is also significant, as its formation can be rationalized through multiple cleavage pathways of the parent imidazole ring. diva-portal.org

Table 2: Notable Fragments of this compound in Mass Spectrometry

| Fragment Ion | Description |

| NO⁺ | Indicates the presence and fragmentation of the nitro group. diva-portal.org |

| I⁺ | Suggests the cleavage of the C-I bond. diva-portal.org |

| Br⁺ | Suggests the cleavage of the C-Br bond. diva-portal.org |

| C₂N⁺ | A smaller fragment resulting from the breakdown of the imidazole ring. diva-portal.org |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous confirmation of the compound's constitution and regiochemistry, showing the exact positions of the bromine, iodine, and nitro substituents on the imidazole ring. While a specific published crystal structure for "this compound" is not detailed in the provided sources, the technique is standard for resolving structural ambiguities in similar imidazole derivatives.

The analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and torsion angles. This data confirms the planarity of the imidazole ring and the geometry of the substituents. For example, it would definitively measure the C-Br, C-I, and C-N bond lengths, providing insight into the electronic effects of the substituents on the ring.

Computational and Theoretical Investigations of 2 Bromo 5 Iodo 4 Nitro 1h Imidazole

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

MD simulations of 2-Bromo-5-iodo-4-nitro-1H-imidazole would reveal its dynamic behavior. The imidazole (B134444) ring itself is a rigid aromatic structure. However, the simulations would show the rotational freedom and vibrational modes of the nitro substituent relative to the plane of the ring. The C-Br and C-I bonds would also exhibit characteristic vibrational frequencies. Understanding the conformational flexibility, or lack thereof, is important for predicting how the molecule might interact with and bind to biological targets or other reactants.

The behavior of this compound in a solvent can be effectively modeled using MD simulations. These simulations place the molecule in a box of solvent molecules (e.g., water) and calculate the interactions over time.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of potent and selective drugs. By correlating a compound's three-dimensional structure with its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. Computational methods provide a rapid and cost-effective means to conduct SAR analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity. For novel compounds like this compound, QSAR models developed from a series of related nitroimidazole derivatives can be used to predict its potential biological activities, such as antimicrobial or anticancer effects.

The biological activity of nitroimidazoles is often linked to the electron-accepting properties of the nitro group, which can be reduced in hypoxic cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov The substituents on the imidazole ring, in this case, a bromine and an iodine atom, significantly influence the electronic properties and, consequently, the biological activity. The halogen atoms are electron-withdrawing, which can enhance the reducibility of the nitro group and potentially increase its activity.

A hypothetical QSAR model for the antitubercular activity of nitroimidazole derivatives might include descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area.

Interactive Data Table: Predicted Biological Activity from a Hypothetical QSAR Model

| Descriptor | Value for this compound (Predicted) | Contribution to Activity |

| E_LUMO (eV) | -2.5 | Lower values correlate with higher activity |

| Dipole Moment (Debye) | 4.8 | Higher values may improve solubility and interactions |

| Molecular Surface Area (Ų) | 155 | Optimal range is crucial for receptor binding |

| Predicted pMIC | 5.8 | Potentially potent activity |

Ligand-Protein Docking for Target Interaction Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in understanding the molecular basis of a drug's mechanism of action. For this compound, docking studies can be performed against various potential biological targets, such as microbial enzymes, to elucidate its binding mode and affinity.

For instance, nitroimidazoles are known to target enzymes in anaerobic bacteria and protozoa. Docking studies could reveal key interactions, such as hydrogen bonds between the nitro group and amino acid residues in the active site of a target protein, or halogen bonds involving the bromine and iodine atoms, which can contribute to binding affinity. researchgate.net

A simulated docking study of this compound with a hypothetical microbial nitroreductase enzyme could reveal the following interactions:

Interactive Data Table: Predicted Ligand-Protein Interactions from a Simulated Docking Study

| Interaction Type | Interacting Atoms/Residues of this compound | Interacting Residues of Target Protein | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | O (Nitro group) | Tyr125 (OH) | -8.5 |

| Hydrogen Bond | N-H (Imidazole) | Asp88 (C=O) | |

| Halogen Bond | I (Iodo group) | Ser45 (backbone C=O) | |

| Pi-Pi Stacking | Imidazole ring | Phe102 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

The pharmacokinetic properties of a drug candidate, encompassed by ADMET, are critical for its success. nih.gov Computational models can predict these properties based on the molecular structure of a compound, helping to identify potential liabilities early in the drug discovery process.

For this compound, ADMET prediction software can estimate parameters such as its oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. The presence of halogen atoms and a nitro group will significantly influence these properties. For example, the lipophilicity imparted by the halogens may affect absorption and distribution, while the nitro group can be a site of metabolic reduction and may be associated with mutagenicity concerns. nih.gov

Interactive Data Table: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | May cross cell membranes effectively |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interaction with co-administered drugs |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be excreted via the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Positive | Potential for mutagenicity, a common concern for nitroaromatics |

| hERG Inhibition | Low risk | Lower likelihood of cardiotoxicity |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Iodo 4 Nitro 1h Imidazole

Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in this compound is electron-deficient due to the inductive and resonance effects of the nitro group. This electronic characteristic is a primary determinant of its reactivity in substitution reactions.

The electron-withdrawing nature of the 4-nitro group significantly activates the halogenated positions (C2 and C5) towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of electron-withdrawing groups.

The relative reactivity of the C-Br versus the C-I bond towards nucleophilic attack is a key consideration. Generally, the C-I bond is weaker and iodine is a better leaving group than bromine. However, the specific conditions of the reaction, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity of the substitution. It is noted that the larger halogen, iodine, may enhance the reactivity of the leaving group. The bromine and iodine atoms can be displaced by various nucleophiles, such as amines and thiols, under suitable reaction conditions. evitachem.com

A French thesis describes the synthesis of 2-bromo-5-iodo-4-nitro-1H-imidazole from 2,5-dibromo-4-nitro-1H-imidazole. theses.fr The preferential site for an SNAr reaction is dependent on the C-X bond strength, which is correlated with the electron density of the carbon atom. theses.fr A carbon atom that is more electron-deficient will be more susceptible to an SNAr reaction. theses.fr

| Reaction Type | Position | General Reactivity |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Bromo) & C5 (Iodo) | Activated by the 4-nitro group. |

Given the electron-deficient nature of the imidazole ring in this compound, classical electrophilic aromatic substitution reactions are generally difficult to achieve. The strong deactivating effect of the nitro group makes the ring less susceptible to attack by electrophiles.

Directed Ortho Metalation (DOM) is a synthetic strategy that could potentially overcome this low reactivity. DOM involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile. However, the application of DOM strategies to this specific molecule is not well-documented in the available literature. The acidic N-H proton of the imidazole ring would likely be the primary site of deprotonation with strong bases, which could complicate selective C-H activation at other positions.

Modifications of the Nitro Group

The nitro group at the C4 position is a key functional handle that can be chemically modified to produce a variety of derivatives.

The nitro group of this compound can be reduced to an amino group, which is a common transformation for nitroaromatic compounds. evitachem.com This reduction is a crucial step in the synthesis of various biologically active molecules. Standard reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or metal-based reductants, can be employed for this purpose. evitachem.com The resulting 4-amino-2-bromo-5-iodo-1H-imidazole would be a versatile intermediate for further functionalization, for instance, through diazotization followed by substitution reactions. The reduction of the nitro group is a strategy utilized in the synthesis of antitubercular drugs.

| Functional Group | Transformation | Potential Reagents |

| 4-Nitro | Reduction to 4-Amino | H₂/Pd/C, SnCl₂, Fe/HCl |

The reactivity of the nitro group in nitroimidazoles is particularly significant under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors and certain bacterial infections. In such environments, the nitro group can undergo bioreduction by nitroreductase enzymes. This reduction process can lead to the formation of reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can damage cellular macromolecules like DNA. This hypoxia-selective activation is a cornerstone of the mechanism of action for many nitroimidazole-based drugs. A thesis mentions that the mechanism of action of 2,5-dibromo-4-nitro-1H-imidazole involves the reduction of its nitro group in hypoxic conditions, leading to the formation of reactive intermediates that can cause cellular damage.

Reactivity of Halogen Atoms

The differential reactivity of the bromine and iodine atoms in this compound allows for selective functionalization of the imidazole core. This is particularly relevant in the context of modern cross-coupling reactions.

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This difference in reactivity allows for the selective substitution of the iodine atom at the C5 position, while leaving the bromine atom at the C2 position intact for subsequent transformations. This stepwise functionalization is a powerful tool for the synthesis of complex, highly substituted imidazole derivatives. The bromine at the 2-position is noted to participate in cross-coupling reactions like Suzuki and Stille to introduce aryl or heteroaryl groups.

| Halogen | Position | Relative Reactivity in Cross-Coupling | Potential Reactions |

| Iodine | C5 | More reactive | Suzuki, Stille, Heck, Sonogashira |

| Bromine | C2 | Less reactive | Suzuki, Stille, Heck, Sonogashira |

Differential Reactivity of Bromine vs. Iodine

In the context of nucleophilic substitution and cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This difference is a fundamental principle in halogen chemistry, stemming from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The larger size and greater polarizability of the iodine atom make it a better leaving group.

This differential reactivity is exploited in synthetic chemistry. For instance, in related dihalogenated nitroimidazoles, selective reactions at one halogen site over the other are possible. A pertinent example is the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole to produce 2-bromo-4-nitroimidazole. nih.govresearchgate.net This transformation is typically achieved using a mild reducing system like potassium iodide and sodium sulfite (B76179). nih.gov In the case of this compound, one would anticipate that the C-I bond would be preferentially cleaved under similar reductive conditions or would react first in metal-catalyzed cross-coupling reactions, allowing for sequential functionalization at the C-5 and C-2 positions.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) | Leaving Group Ability |

| C-Br | ~285 | ~194 | Good |

| C-I | ~213 | ~214 | Excellent |

Note: Values are approximate and can vary based on the specific molecular environment.

Halogen Bonding Interactions and Their Influence on Molecular Recognition

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, both the bromine and iodine atoms can act as halogen bond donors. The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl.

The oxygen atoms of the nitro group are excellent halogen bond acceptors. Consequently, in the solid state, it is highly probable that the crystal packing of this compound is significantly influenced by C-I···O and C-Br···O halogen bonds. These directional interactions play a crucial role in molecular recognition and the formation of supramolecular architectures. Studies on analogous chloro-nitroimidazoles have demonstrated that C-Cl···O halogen bonds are the principal interactions governing the crystal packing. By extension, the more powerful iodine and bromine donors in the title compound would be expected to form even more significant halogen bonds, dictating the assembly of molecules in the crystal lattice.

Halogen Atom Core-Hole Effects and Photofragmentation Dynamics

Upon exposure to UV radiation, nitroimidazoles typically undergo two primary dissociation pathways:

NO₂ loss: A direct, barrier-less dissociation leading to the cleavage of the C-NO₂ bond.

NO loss: Elimination of nitric oxide, often following a nitro-nitrite rearrangement.

Studies on different nitroimidazole isomers have shown that the fragmentation pattern is highly dependent on the position of the nitro group. researchgate.net For this compound, the combined electronic influence of the halogens at the 2 and 5 positions would affect the stability of the imidazole ring and the nitro group, thereby influencing the branching ratio between these fragmentation channels. The presence of heavy atoms like bromine and iodine could also introduce new pathways, such as C-Br or C-I bond cleavage, upon photoexcitation.

Cycloaddition and Other Ring-Forming Reactions

While this compound itself is not typically used as a diene or dienophile in intermolecular cycloaddition reactions, its derivatives are central to critical intramolecular ring-forming reactions. Specifically, the related precursor, 2-bromo-4-nitro-1H-imidazole, is a key building block for the synthesis of bicyclic nitroimidazole-based drugs such as Delamanid (B1670213) and Pretomanid (B1679085). nih.govmdpi.comnih.gov

The key ring-forming step in these syntheses is an intramolecular cyclization. The general mechanism proceeds as follows:

N-Alkylation: The imidazole nitrogen of 2-bromo-4-nitro-1H-imidazole acts as a nucleophile, attacking a chiral epoxide or a similar electrophile bearing a leaving group. mdpi.comnih.gov

Cyclization: Following the initial alkylation, an intramolecular nucleophilic substitution occurs. The newly formed alkoxide or a hydroxyl group attacks the carbon atom bearing the bromine (C-2), displacing the bromide and forming a new fused oxazole (B20620) or oxazine (B8389632) ring. This cyclization creates the characteristic bicyclic core of these therapeutic agents. nih.govmdpi.com

Table 2: Example of Ring-Forming Reaction in Delamanid Synthesis

| Reactants | Reagents/Conditions | Product | Reaction Type |

| Chiral Epoxide + 2-Bromo-4-nitroimidazole | Base (e.g., DIPEA or NaH), Heat | Delamanid Precursor | N-alkylation followed by Intramolecular Cyclization |

This type of reaction highlights the utility of the C-Br bond as a leaving group in a crucial ring-closing step, a reaction pathway that would be equally applicable to this compound.

Catalytic Transformations Involving this compound

The carbon-halogen bonds in this compound are prime sites for catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on the title compound are limited, research on analogous dihalo-nitroimidazoles demonstrates high reactivity in such processes.

For example, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been shown to undergo regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions. Given the higher reactivity of the C-I bond compared to the C-Br bond in these catalytic cycles, this compound is an excellent candidate for sequential, site-selective cross-coupling. This would allow for the introduction of one substituent at the C-5 position (via reaction of the C-I bond) under milder conditions, followed by the introduction of a second, different substituent at the C-2 position (via reaction of the C-Br bond) under more forcing conditions.

Potential catalytic transformations include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a versatile platform for synthesizing a wide array of complex substituted nitroimidazoles from the this compound scaffold.

Applications in Pharmaceutical and Agrochemical Sciences

Role as an Intermediate in Drug Synthesis

While many nitroimidazoles serve as crucial building blocks in medicine, detailed synthetic uses for 2-Bromo-5-iodo-4-nitro-1H-imidazole are sparsely reported. The compound is commercially available, indicating its use in research and development. evitachem.combldpharm.com

Precursor for Nitroimidazole-Based Antibiotics (e.g., Delamanid (B1670213), Pretomanid)

There is no scientific literature available that documents the use of this compound as a direct precursor in the synthesis of the notable anti-tuberculosis drugs, Delamanid and Pretomanid (B1679085). Extensive research and process development reports show that the key starting material for both Delamanid and Pretomanid is, in fact, 2-bromo-4-nitroimidazole . nih.govnih.govvcu.edursc.org The synthesis of this key intermediate often begins with the dibromination of 4-nitroimidazole (B12731) to form 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective debromination step. nih.govvcu.edu

Synthesis of Anti-parasitic and Anti-fungal Agents

The broader class of nitroimidazoles is well-known for its anti-parasitic properties. nih.govresearchgate.net For instance, the synthesis of an anti-leishmanial lead candidate, VL-2098, utilizes 2-bromo-4-nitroimidazole. rsc.org However, there are no specific studies detailing the role of this compound in the synthesis of anti-parasitic or anti-fungal agents.

Development of Anti-cancer and Anti-inflammatory Compounds

Imidazole (B134444) derivatives have been widely explored as potential anti-cancer agents. nih.gov Specifically, substituted 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines. researchgate.net While these findings highlight the potential of the bromo-nitroimidazole scaffold in oncology, there is currently no published research that specifically implicates this compound in the development of anti-cancer or anti-inflammatory compounds.

Contributions to Neuroprotective and Antidiabetic Drug Discovery

A search of scientific databases and literature reveals no studies or reports on the use or investigation of this compound in the context of neuroprotective or antidiabetic drug discovery.

Radiosensitizer Development and Hypoxia Imaging Agents

The development of agents that can enhance the effectiveness of radiation therapy, particularly in oxygen-deficient (hypoxic) tumors, is a significant area of cancer research. ubc.ca Nitroimidazoles are a prominent class of compounds investigated for this purpose due to their electron-affinic nature. ubc.camdpi.com

Role in Enhancing Radiation Therapy Effectiveness

Nitroimidazole compounds can mimic oxygen in their ability to "fix" radiation-induced DNA damage, making it permanent and leading to cell death. This effect is particularly valuable in hypoxic tumor cells, which are typically 2-3 times more resistant to radiation than well-oxygenated cells. nih.gov

While there are no specific studies that evaluate this compound as a radiosensitizer, research on closely related iodo-nitroimidazole derivatives has been conducted. A study on a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles found that they were effective radiosensitizers for hypoxic cells in vitro. nih.gov The study noted that 5-iodo-4-nitroimidazole derivatives were more efficient sensitizers than their 4-iodo-5-nitroimidazole counterparts. nih.gov This suggests that the presence and position of the iodine atom on the nitroimidazole ring are significant for radiosensitizing activity. Furthermore, other 2-nitroimidazole (B3424786) derivatives have been developed as hypoxia imaging agents for use with Positron Emission Tomography (PET), which helps in identifying hypoxic regions in tumors for targeted therapy. nih.govnih.gov

Given these findings on related compounds, it is plausible that this compound could possess radiosensitizing properties, but experimental data to confirm this is not available in the current body of scientific literature.

Design of Bifunctional Radiosensitizers

Nitroimidazoles have been extensively studied as radiosensitizers, which are compounds that make tumor cells more susceptible to radiation therapy. nih.govnih.gov The effectiveness of these compounds is linked to the electron-affinic nature of the nitro group. nih.gov In the low-oxygen (hypoxic) environment characteristic of many solid tumors, the nitro group can be chemically reduced to form reactive radical species that can damage cellular components, thereby enhancing the cell-killing effect of radiation.

While the clinical success of nitroimidazole-based radiosensitizers has been limited by their toxicity at effective doses, research continues to explore new derivatives with improved therapeutic windows. nih.govacs.org The development of bifunctional radiosensitizers, which combine the radiosensitizing properties of the nitroimidazole core with another functional moiety, is a promising strategy. For instance, incorporating a targeting ligand could concentrate the drug in the tumor, reducing systemic toxicity. The structure of this compound, with its multiple sites for chemical modification, offers a scaffold for designing such next-generation radiosensitizers.

Applications in Hypoxia Detection and Imaging

The same chemical principle that underlies the radiosensitizing effect of nitroimidazoles also makes them useful as probes for detecting and imaging hypoxic tissues. nih.gov When a nitroimidazole compound is introduced into the body, it is preferentially reduced and trapped within hypoxic cells. nih.govwikipedia.org If the nitroimidazole is labeled with a radioactive isotope, such as a positron-emitting nuclide, its accumulation in hypoxic regions can be visualized using non-invasive imaging techniques like Positron Emission Tomography (PET). researchgate.net

Several 2-nitroimidazole-based compounds, such as [¹⁸F]FMISO, [¹⁸F]EF1, and [¹⁸F]EF5, have been developed and are used in clinical and preclinical research to image tumor hypoxia. researchgate.netnih.govnih.gov These imaging agents provide valuable information about the tumor microenvironment, which can help in predicting treatment response and guiding therapy. nih.govnih.gov this compound serves as a potential precursor for the synthesis of novel hypoxia imaging agents, where the bromine and iodine atoms could be replaced with or used to attach various imaging labels. The development of such probes is crucial for advancing our understanding of tumor hypoxia and for personalizing cancer treatment. nih.gov

Advanced Materials and Catalyst Development

Beyond its biomedical applications, the chemical reactivity of this compound makes it a candidate for use in materials science.

Integration into Functional Materials

The imidazole ring and its substituents can be incorporated into larger molecular structures to create functional materials with specific properties. For example, the compound could be used as a monomer in polymerization reactions to produce polymers with tailored electronic or optical characteristics. The presence of heavy atoms like bromine and iodine could also impart unique properties, such as increased refractive index or the ability to interact with specific wavelengths of light.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of this compound can act as ligands, binding to metal ions to form coordination complexes. These complexes may exhibit interesting catalytic properties, leveraging the electronic effects of the bromo, iodo, and nitro substituents to influence the reactivity of the metal center. The development of new catalysts is a cornerstone of green chemistry and industrial process optimization.

Future Directions in Therapeutic and Diagnostic Applications

The potential of nitroimidazole derivatives in medicine is far from exhausted, with ongoing research focused on overcoming existing challenges and exploring new applications.

Addressing Drug Resistance and Toxicity

A significant hurdle in the use of many antimicrobial and anticancer drugs is the development of resistance and dose-limiting toxicity. nih.govnih.gov The nitroimidazole class of antibiotics has been instrumental in treating infections caused by anaerobic bacteria and certain parasites. wikipedia.orgnih.govnih.gov However, resistance can emerge. The development of new nitroimidazole-based drugs, such as Delamanid and Pretomanid for treating multidrug-resistant tuberculosis, highlights the continued importance of this chemical scaffold. nih.govnih.gov

Recent research has explored novel nitroimidazole conjugates that exhibit dual modes of action, potentially expanding their activity to aerobic bacteria and overcoming resistance mechanisms. acs.org For instance, linking a nitroimidazole to an indolin-2-one moiety has been shown to confer activity against aerobic bacteria by targeting topoisomerase IV, in addition to the classical anaerobic mechanism. acs.org The versatile structure of this compound provides a starting point for creating such innovative hybrid molecules designed to combat drug resistance. Furthermore, strategies to improve the therapeutic index of nitroimidazole-based radiosensitizers, such as prodrug approaches to enhance tumor-specific delivery, are actively being pursued. acs.org

Environmental Fate and Degradation Studies

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from aquatic environments. For nitroimidazole derivatives, the core imidazole (B134444) ring and the nitro group are the primary sites for photochemical reactions.

Research on related nitroimidazole compounds, such as metronidazole (B1676534), ornidazole, and tinidazole, indicates that their photodegradation in aqueous solutions typically follows first-order kinetics. researchgate.net The process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. The primary site of photodegradation is believed to be the nitro group, which can be converted into a nitrite (B80452) ester. This intermediate is unstable and can subsequently cleave to form oxyl and nitric oxide radicals. researchgate.net

The presence of other substances in the water, such as natural organic matter (NOM), can influence the rate of photodegradation. Components of NOM like humic and tannic acids can act as photosensitizers, potentially accelerating the degradation process, or they can act as inhibitors by absorbing the UV light themselves. nih.gov For instance, studies on metronidazole have shown that certain components of NOM can either promote or inhibit its degradation depending on their concentration and chemical nature. nih.gov

While no specific quantum yields are available for 2-bromo-5-iodo-4-nitro-1H-imidazole, the low quantum yields observed for other nitroimidazoles suggest that direct photolysis may not be a rapid degradation process without the presence of photosensitizers or other reactive species. nih.gov The halogen substituents (bromo and iodo) on the imidazole ring of this compound may also influence its photolytic behavior, potentially leading to dehalogenation as an additional degradation pathway.

Table 1: Photodegradation Kinetics of Selected Nitroimidazole Derivatives in Aqueous Solution

| Compound | Half-life (t₀.₅) in min | Quantum Yield (Φ) | Reference |

| Metronidazole | 18.5 | 0.013 | researchgate.net |

| Tinidazole | 25.0 | 0.009 | researchgate.net |

| Ornidazole | 33.3 | 0.007 | researchgate.net |

| 2-Methyl-4-nitroimidazole | 11.1 | 0.022 | researchgate.net |

| 4-Nitroimidazole (B12731) | 14.3 | 0.016 | researchgate.net |

This table presents data for analogous nitroimidazole compounds to illustrate potential photodegradation behavior.

Biotransformation and Microbial Degradation

The microbial degradation of nitroaromatic compounds is a key process in their environmental removal. Nitroimidazoles are known to be generally resistant to aerobic biodegradation. researchgate.net However, under anaerobic conditions, the nitro group can be a key site for microbial transformation.

The mechanism of action for many 5-nitroimidazoles against anaerobic microorganisms involves the reductive activation of the nitro group. nih.gov This process is mediated by low-redox-potential electron transfer proteins within the microbial cells, such as ferredoxin. The reduction of the nitro group leads to the formation of highly reactive, short-lived cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as the nitro anion radical. nih.gov These reactive species can cause damage to cellular macromolecules like DNA, leading to cell death. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the degradation of persistent organic pollutants in water and wastewater. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.net

Studies on various nitroimidazole antibiotics have demonstrated that AOPs, such as UV/H₂O₂ and Fenton-based processes, can effectively degrade these compounds. nih.gov The hydroxyl radical is a powerful, non-selective oxidizing agent that can react rapidly with nitroimidazoles. The reaction is often initiated by the addition of the hydroxyl radical to the imidazole ring. nih.gov Similarly, sulfate (B86663) radical-based AOPs (SO₄•⁻) have also shown high efficacy in degrading these compounds. nih.gov

The rate constants for the reaction of hydroxyl radicals with nitroimidazoles are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating a very rapid degradation process. researchgate.net For this compound, it is expected that AOPs would lead to the oxidation and cleavage of the imidazole ring, as well as potential dehalogenation and denitration, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions.

Table 2: Rate Constants for the Reaction of Selected Nitroimidazoles with Hydroxyl Radicals (•OH)

| Compound | Rate Constant (k•OH) in M⁻¹s⁻¹ | Technique | Reference |

| Metronidazole | (3.54 ± 0.42) x 10⁹ | Pulse Radiolysis | nih.gov |

| Dimetridazole | 5.0 x 10⁹ | Competition Kinetics | researchgate.net |

| Tinidazole | 4.8 x 10⁹ | Competition Kinetics | researchgate.net |

This table provides data for analogous nitroimidazole compounds to illustrate their reactivity towards advanced oxidation processes.

Ecotoxicological Assessment of Degradation Products

A crucial aspect of environmental fate studies is the ecotoxicological assessment of the transformation products. While the parent compound may be degraded, the resulting byproducts could be more toxic or persistent.

Studies on the degradation of nitroimidazoles have shown that the initial transformation products can sometimes exhibit higher toxicity than the parent compound. nih.gov For example, in the photodegradation of some nitroimidazoles, the formation of oxidation byproducts has been associated with an increase in toxicity. nih.gov A theoretical study on the degradation of metronidazole by hydroxyl and sulfate radicals predicted that the initial degradation product was more toxic to aquatic organisms than metronidazole itself. nih.gov However, further degradation of these initial products tended to result in a decrease in toxicity, with the final products being significantly less harmful. nih.gov

Given the complex structure of this compound, its degradation is likely to produce a variety of halogenated and nitrated intermediates. The ecotoxicity of these intermediates would need to be assessed to fully understand the environmental risk associated with the degradation of the parent compound.

Table 3: Predicted Acute and Chronic Toxicity of Metronidazole and a Key Degradation Product to Aquatic Organisms

| Compound | Organism | Acute Toxicity (mg L⁻¹) | Chronic Toxicity (mg L⁻¹) | Reference |

| Metronidazole (Parent) | Fish | 878.33 (Not Harmful) | 0.95 (Toxic) | nih.gov |

| Daphnia | 179.75 (Not Harmful) | 3.08 (Harmful) | nih.gov | |

| Green Algae | 6.92 (Toxic) | 2.70 (Harmful) | nih.gov | |

| M-P (Initial Degradation Product) | Fish | 260.97 (Not Harmful) | 0.50 (Very Toxic) | nih.gov |

| Daphnia | 79.78 (Harmful) | 1.37 (Harmful) | nih.gov | |

| Green Algae | 3.56 (Toxic) | 1.45 (Harmful) | nih.gov |

This table presents predicted toxicity data for the analogous compound metronidazole and its initial degradation product (M-P) to illustrate the potential for increased toxicity of transformation products. Toxicity classifications are based on the reference study.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

2-Bromo-5-iodo-4-nitro-1H-imidazole is a heterocyclic compound characterized by an imidazole (B134444) ring substituted with a nitro group and two different halogen atoms, bromine and iodine. evitachem.com Its structure (C₃HBrIN₃O₂) combines the features of several important chemical classes. moldb.com The nitroimidazole framework is a well-established pharmacophore, forming the basis of numerous anti-infective and anti-cancer agents. nih.govnih.gov The presence of both bromo and iodo substituents offers a platform for versatile synthetic modifications, as these halogens can act as leaving groups in various cross-coupling reactions, with the potential for regioselective functionalization due to their differing reactivities. The primary contribution of this compound to date has been its availability as a research chemical, serving as a building block for synthetic exploration. evitachem.commoldb.comcalpaclab.com However, its true potential lies in the yet-to-be-explored applications derived from its unique trifunctionalized structure.

Unexplored Research Avenues and Challenges

The journey to unlock the full potential of this compound is marked by several unexplored avenues and inherent challenges.

Unexplored Research Avenues:

Systematic Biological Screening: The nitroimidazole class is renowned for its broad-spectrum activity against anaerobic bacteria and various protozoan parasites, including those responsible for malaria, leishmaniasis, and Chagas disease. nih.govmdpi.com A comprehensive screening of this compound against a wide panel of microbial and parasitic pathogens is a critical next step.

Hypoxia-Activated Prodrugs: Many 2-nitroimidazoles function as radiosensitizers or hypoxia-activated prodrugs for cancer therapy. nih.gov The nitro group can be bioreduced in the low-oxygen environment of solid tumors to generate reactive species that are cytotoxic to cancer cells. Investigating this potential is a highly promising research direction.

Mechanism of Action Studies: Should the compound exhibit significant biological activity, detailed mechanistic studies would be essential. This could involve identifying specific cellular targets, such as enzymes or DNA, and understanding the role of reductive metabolism in its mode of action, a hallmark of nitroimidazole drugs. acs.orgnih.gov

Challenges:

Regioselective Synthesis: A primary challenge lies in the development of a scalable and regioselective synthesis. The controlled introduction of three different substituents onto the imidazole ring at specific positions requires sophisticated synthetic strategies to avoid the formation of undesired isomers.

Chemical Stability and Reactivity: The multiple electron-withdrawing groups on the imidazole ring influence its stability and reactivity. Understanding these properties is crucial for its handling and for designing subsequent chemical transformations.

Potential for Genotoxicity: A known concern with some nitroaromatic compounds is the potential for mutagenicity, often linked to the reductive activation of the nitro group. nih.gov Early toxicological profiling would be a necessary step in any drug development program to assess this risk.

Potential for Novel Derivatives and Applications

The true synthetic value of this compound lies in its capacity as a scaffold for creating diverse libraries of new compounds. The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to this potential.

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This reactivity difference can be exploited for the sequential and selective introduction of different functional groups at the C5 and C2 positions, respectively. This would allow for the creation of highly complex and precisely functionalized imidazole derivatives that are not easily accessible through other means. Furthermore, the nitro group at C4 can be chemically reduced to an amine, which provides another site for derivatization, such as amide or sulfonamide formation.

Table 1: Potential for Selective Functionalization

| Position | Functional Group | Relative Reactivity in Cross-Coupling | Potential Transformations |

|---|---|---|---|

| C5 | Iodo | High | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig amination |

| C2 | Bromo | Moderate | Suzuki, Sonogashira, etc. (after C5 functionalization) |

| C4 | Nitro | N/A (for cross-coupling) | Reduction to amine, followed by acylation, alkylation, etc. |

This synthetic versatility opens the door to numerous applications:

Drug Discovery: As a key building block, it can be used in the synthesis of complex molecules targeting a range of diseases. Its role could be analogous to that of 2-bromo-4-nitroimidazole, an essential intermediate for the anti-tuberculosis drugs Delamanid (B1670213) and Pretomanid (B1679085). nih.govresearchgate.net

Chemical Biology: Derivatives could be synthesized with fluorescent tags or biotin (B1667282) labels to create chemical probes for studying biological systems, such as identifying the protein targets of nitroimidazole compounds.

Materials Science: Nitroaromatic and heterocyclic compounds are used in the synthesis of polymers, dyes, and energetic materials. nih.gov The potential to create highly functionalized, nitrogen-rich derivatives from this scaffold could lead to novel materials with unique electronic or physical properties.

Interdisciplinary Research Opportunities

The exploration of this compound is inherently interdisciplinary, requiring collaboration across multiple scientific fields.

Table 2: Summary of Interdisciplinary Research Opportunities

| Research Field | Potential Contribution |

|---|---|

| Medicinal Chemistry | Design and synthesis of novel anti-infective and anti-cancer drug candidates based on the scaffold. mdpi.com |

| Pharmacology | In vitro and in vivo evaluation of new derivatives to determine their efficacy and mechanism of action. |

| Computational Chemistry | Modeling the reactivity, electronic properties, and biological interactions of the parent compound and its derivatives to guide synthetic efforts and predict activity. |

| Chemical Biology | Development of molecular probes to investigate cellular processes like hypoxia or to identify novel drug targets. |

| Materials Science | Incorporation of the functionalized imidazole core into polymers or other materials to create substances with novel optical, electronic, or energetic properties. |

| Synthetic Organic Chemistry | Development of novel, efficient, and regioselective methods for the synthesis and functionalization of polyhalogenated nitroheterocycles. nih.gov |

Q & A

Q. What interdisciplinary approaches integrate AI for accelerating research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.